

# Application of Capillary Electrophoresis for Sulfasalazine Isomer Analysis

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## Compound of Interest

Compound Name: Sulfasalazine 3-Isomer

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## Application Note

## Abstract

This application note details a capillary electrophoresis (CE) method for the separation and analysis of sulfasalazine and its positional isomer, 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid. The method utilizes micellar electrokinetic chromatography (MEKC) to achieve baseline separation, offering a rapid and efficient analytical tool for quality control and research in drug development. This document provides the scientific background, detailed experimental protocols, and expected results for researchers, scientists, and drug development professionals.

## Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] It is synthesized by coupling diazotized sulfapyridine with salicylic acid. During the synthesis, positional isomers can be formed as impurities, which may have different pharmacological and toxicological profiles. One such identified impurity is the 3-isomer, 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid.[2] Therefore, a robust analytical method to separate and quantify these isomers is crucial for ensuring the purity, safety, and efficacy of sulfasalazine drug products.

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and reagent consumption.[3] Specifically, micellar

electrokinetic chromatography (MEKC), a mode of CE, is well-suited for the separation of neutral and charged analytes, including drug isomers.[4] In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling differential partitioning of analytes and leading to their separation.

This application note describes a validated MEKC method for the analysis of sulfasalazine and its 3-isomer.

## Experimental

Instrumentation and Consumables:

- Capillary Electrophoresis System with a UV-Vis detector
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  i.d., effective length 50 cm)
- Data acquisition and analysis software
- pH meter
- Analytical balance
- Vortex mixer
- Centrifuge

Reagents and Standards:

- Sulfasalazine reference standard
- **Sulfasalazine 3-isomer** reference standard
- Sodium dodecyl sulfate (SDS)
- Sodium tetraborate
- Boric acid

- Sodium hydroxide
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)

## Protocols

### 1. Preparation of Solutions

- Background Electrolyte (BGE): 20 mM Borate Buffer (pH 9.2) with 50 mM SDS:
  - Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to prepare a 20 mM borate buffer.
  - Adjust the pH to 9.2 with sodium hydroxide.
  - Add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.
  - Mix thoroughly until all components are dissolved.
  - Filter the buffer through a 0.45 µm filter before use.
- Sample Diluent:
  - A mixture of Methanol and Water (50:50, v/v).
- Standard Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve 10 mg of sulfasalazine and its 3-isomer, respectively, in 10 mL of the sample diluent to obtain individual stock solutions.
- Working Standard Solution (100 µg/mL):
  - Dilute the stock solutions with the sample diluent to prepare a mixed working standard solution containing 100 µg/mL of each analyte.

### 2. Capillary Conditioning

- Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
- Rinse with deionized water for 10 minutes.
- Equilibrate with the background electrolyte for 15 minutes.
- Between runs, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the background electrolyte for 5 minutes.

### 3. Capillary Electrophoresis Conditions

Parameter	Value
Capillary	Fused-silica, 50 µm i.d., 60.2 cm total length (50 cm effective length)
Background Electrolyte	20 mM Borate Buffer (pH 9.2) containing 50 mM SDS
Applied Voltage	25 kV
Temperature	25 °C
Injection	Hydrodynamic, 50 mbar for 5 seconds
Detection Wavelength	360 nm

### 4. Sample Analysis

- Prepare the sample by dissolving the sulfasalazine drug substance or a crushed tablet in the sample diluent to a target concentration of 100 µg/mL.
- Vortex the sample for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a CE vial.
- Inject the working standard solution followed by the sample solutions.

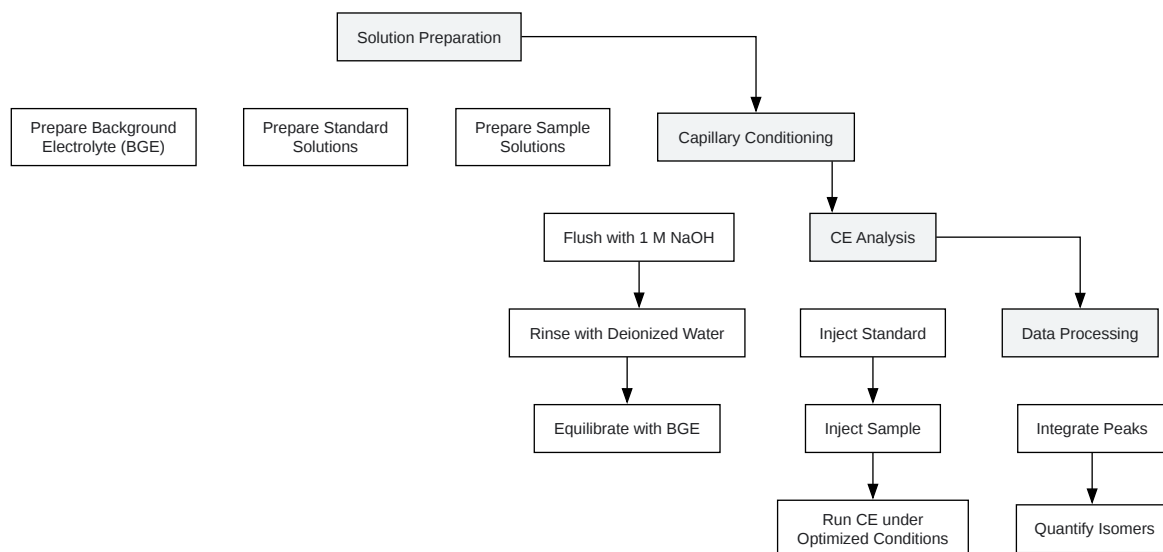
## Data Presentation

Table 1: Migration Times and Resolution

Analyte	Migration Time (min)	Resolution (Rs)
Sulfasalazine	~8.5	-
Sulfasalazine 3-Isomer	~9.2	> 2.0

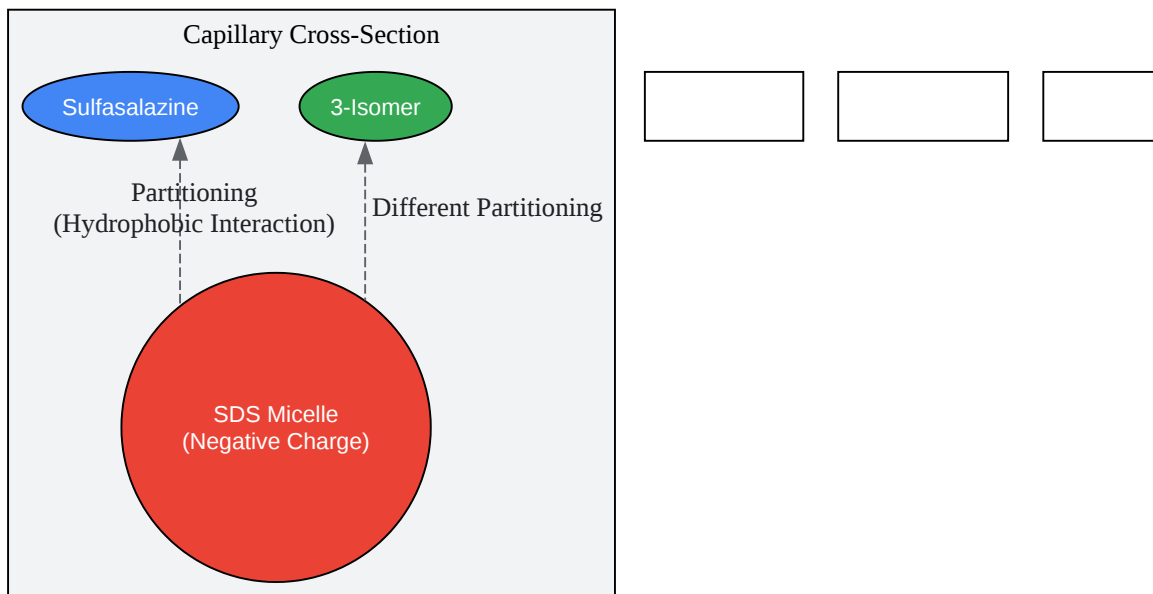
Note: The migration times are approximate and may vary depending on the specific instrument and capillary conditions.

## Visualization



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Caption: Experimental workflow for sulfasalazine isomer analysis by CE.



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Caption: Principle of MEKC separation for sulfasalazine isomers.

## Conclusion

The developed capillary electrophoresis method provides a reliable and efficient means for the separation and analysis of sulfasalazine and its positional 3-isomer. The use of MEKC allows for excellent resolution between the two compounds. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research setting.

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